molecular formula C11H15NO B1300779 3-(Pyrrolidin-1-ylmethyl)phenol CAS No. 69383-70-6

3-(Pyrrolidin-1-ylmethyl)phenol

Cat. No.: B1300779
CAS No.: 69383-70-6
M. Wt: 177.24 g/mol
InChI Key: LHXZWASTUWHFBT-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)phenol is a phenolic compound featuring a pyrrolidine moiety linked to the benzene ring via a methylene bridge at the meta position. This structure confers unique physicochemical properties, such as moderate polarity due to the phenolic hydroxyl group and basicity from the pyrrolidine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)phenol can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid. In this case, pyrrolidine, formaldehyde, and phenylboronic acid can be used as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Petasis reaction is often employed due to its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrrolidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Changrolin (2,6-bis[pyrrolidin-1-ylmethyl]-4-[quinazolin-4-ylamino]phenol)

  • Structural Differences: Changrolin contains two pyrrolidinylmethyl groups at the 2- and 6-positions of the phenol ring, along with a quinazolinylamino substituent at the 4-position. This increases molecular complexity and bulk compared to 3-(Pyrrolidin-1-ylmethyl)phenol .
  • Pharmacological Activity : Changrolin exhibits antimalarial and antiarrhythmic properties, attributed to its dual targeting of ion channels and parasitic enzymes. The additional quinazoline moiety likely enhances its binding affinity to biological targets .
  • Synthetic Challenges: The multi-step synthesis of Changrolin involves coupling quinazoline derivatives with a bis-pyrrolidinylmethylphenol intermediate, which may reduce yield efficiency compared to simpler analogs like this compound .

3-({(2R)-2-[2-(4-Methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl}sulfonyl)phenol

  • Structural Differences : This compound replaces the methylene bridge with a sulfonyl group, introducing strong electron-withdrawing characteristics. The pyrrolidine ring is further substituted with a 4-methylpiperidinylethyl chain, increasing steric hindrance and lipophilicity .
  • Biological Implications : Sulfonamide-containing analogs are often explored as enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible therapeutic directions for this derivative .

[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine

  • Structural Differences: The phenol ring is replaced with a fluorophenyl group, and the methylene-linked pyrrolidine is substituted with a primary amine. Fluorination increases metabolic stability and membrane permeability .
  • Pharmacokinetics : The amine group introduces basicity (predicted pKa ~9.5), facilitating protonation in acidic environments (e.g., lysosomes), which could be leveraged for targeted drug delivery .

1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol

  • Structural Differences: A benzyl group and allyl substituent are appended to the pyrrolidine ring, while the phenol is absent. This renders the compound highly lipophilic .
  • Safety Profile: Classified as acutely toxic (oral LD50 ~500 mg/kg in rodents) and a respiratory irritant, highlighting the importance of structural simplicity in reducing toxicity for this compound .

Biological Activity

3-(Pyrrolidin-1-ylmethyl)phenol, a compound characterized by its unique pyrrolidine and phenolic structures, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO, indicating the presence of a pyrrolidine ring attached to a phenolic backbone. This structural combination enhances its reactivity and biological properties compared to other similar compounds.

Property Value
Molecular FormulaC12H17NO
Molecular Weight201.27 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents

Target Interactions

This compound interacts with various enzymes and proteins, influencing their activity through hydrogen bonding and hydrophobic interactions. Notably, it has been shown to modulate the Akt signaling pathway , which is crucial for cell survival and proliferation.

Biochemical Pathways

The compound is involved in several metabolic pathways, primarily through interactions with cytochrome P450 enzymes. It exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative damage.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae, showing minimal inhibitory concentrations (MICs) in the low micromolar range .

Case Study: Antibacterial Efficacy

In a study evaluating its antibacterial properties, the compound demonstrated potent activity against Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus<0.03125
Klebsiella pneumoniae1-4
Acinetobacter baumannii1-4

These results suggest that this compound could be a promising candidate for developing new antibacterial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound reveals favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It shows stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its interaction with plasma proteins suggests potential for good bioavailability .

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

  • Antimicrobial Agents : Development of new treatments for bacterial infections.
  • Antioxidants : Potential use in formulations aimed at reducing oxidative stress.
  • Neurological Disorders : Preliminary studies indicate potential cognitive enhancement effects at lower doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Pyrrolidin-1-ylmethyl)phenol, and how is structural confirmation achieved?

  • Methodological Answer : A common approach involves coupling pyrrolidine derivatives with phenolic intermediates using reductive amination or Mannich-type reactions. For example, analogous compounds with pyrrolidinylmethyl groups were synthesized via nucleophilic substitution followed by purification using column chromatography. Structural confirmation employs HPLC (retention time analysis) and NMR spectroscopy (e.g., distinct chemical shifts for pyrrolidine methylene protons at δ ~2.5–3.5 ppm and phenolic -OH at δ ~5.0–6.0 ppm). Mass spectrometry (ES-MS) validates molecular weight .

Q. How can researchers ensure purity and identity during synthesis?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Identity is confirmed using tandem techniques: 1H/13C-NMR for functional group analysis and high-resolution mass spectrometry (HR-MS) for exact mass determination. For example, a related compound (C67H78Cl2N12O7S) showed an ES-MS m/z of 1267.7 [M+1]+, matching calculated values .

Q. What analytical techniques are critical for characterizing pyrrolidine-containing derivatives?

  • Methodological Answer : Key techniques include:

  • NMR : Assigns stereochemistry and detects hydrogen bonding (e.g., phenolic -OH broadening).
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives (e.g., cyclopropane-pyrrolidine analogs) .
  • IR spectroscopy : Identifies phenolic O-H stretches (~3200–3600 cm⁻¹) and pyrrolidine C-N vibrations (~1200 cm⁻¹) .

Q. How are stability and degradation profiles evaluated for this compound?

  • Methodological Answer : Accelerated stability studies under varying pH, temperature, and light exposure are conducted. Forced degradation (e.g., oxidative stress with H2O2) followed by HPLC-MS identifies degradation products. For instance, isomerization or oxidation of the pyrrolidine ring may occur, requiring chiral columns for resolution .

Q. What solvents and reaction conditions optimize yield in pyrrolidine-functionalized phenol synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance solubility. Catalytic bases (e.g., triethylamine) facilitate deprotonation of phenolic -OH. Reaction temperatures of 50–80°C and inert atmospheres (N2/Ar) prevent oxidation. Yields >90% were reported for analogous compounds using these conditions .

Advanced Research Questions

Q. How can stereoisomers of this compound derivatives be resolved and quantified?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers. For example, two isomers of a related compound eluted at 20.38 min and 21.40 min under isocratic conditions (acetonitrile:water = 70:30) . Circular Dichroism (CD) or NMR chiral shift reagents (e.g., Eu(hfc)₃) further confirm stereochemical assignments .

Q. What computational methods predict the electronic and conformational properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize 3D structures, predict HOMO-LUMO gaps, and simulate NMR/IR spectra. Molecular dynamics (MD) simulations assess solvation effects and stability in biological matrices. These models align with experimental data from X-ray crystallography and spectroscopy .

Q. How do researchers address contradictions in synthetic byproduct data across different routes?

  • Methodological Answer : Comparative LC-MS/MS profiling identifies route-specific impurities. For example, alkylation vs. reductive amination may yield differing byproducts (e.g., N-oxides vs. dimeric adducts). Reaction mechanism studies (e.g., isotopic labeling) clarify pathways, while DoE (Design of Experiments) optimizes conditions to minimize side reactions .

Q. What strategies validate analytical methods for this compound in drug development?

  • Methodological Answer : Per ICH guidelines, method validation includes:

  • Specificity : Resolution from impurities via HPLC-MS.
  • Linearity : Calibration curves (R² > 0.999) across 50–150% of target concentration.
  • Accuracy/Precision : Spike-recovery studies (±2% RSD).
  • Robustness : Testing pH, flow rate, and column batch variations. A related pyrrolidine derivative required validation for ANDA submissions, ensuring batch consistency .

Q. How is the compound’s bioactivity assessed in pharmacological studies?

  • Methodological Answer : Molecular docking screens against target proteins (e.g., kinases, GPCRs). In vitro assays (e.g., enzyme inhibition, cell viability) quantify IC50 values. For example, a pyrrolidine-containing indazole derivative showed sub-micromolar activity in kinase assays, guided by structural analogs .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXZWASTUWHFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357895
Record name Phenol, 3-(1-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-70-6
Record name Phenol, 3-(1-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (15.2 g) was added to a solution of 3-hydroxybenzaldehyde (48.8 g) and pyrrolidine (66.4 ml) in ethanol. After 18 hours the ethanol was removed and the residual oil was acidified with hydrochloric acid and washed with ethyl acetate. The aqueous solution was then basified with ammonia and extracted with ethyl acetate. Evaporation of the organic extracts yielded the title compound as an off-white solid (21.4 g), m.p. 100°-102°. TLC Silica; methanol; 0.88 ammonia (80:1)Rf 0.48.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
66.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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